molecular formula C10H15N3 B1463109 6-Cyclohexylpyrimidin-4-amine CAS No. 1159819-98-3

6-Cyclohexylpyrimidin-4-amine

Cat. No. B1463109
M. Wt: 177.25 g/mol
InChI Key: FDANZARMWNRUFS-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines can be achieved through various methods. For instance, functionalized pyrimidines with amino and halogen groups become suitable precursors for a number of structural alterations in the synthesis of pyrimidine-based compounds .


Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions. For example, halopyrimidines can incorporate nucleophiles regioselectivity via S_NAr reaction .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

6-Cyclohexylpyrimidin-4-amine serves as a precursor or intermediate in the synthesis of various compounds with potential applications in materials science and pharmaceuticals. Studies demonstrate its involvement in chemical reactions leading to structurally diverse molecules, showcasing the versatility of this compound in synthetic chemistry.

  • Synthesis of Trans-Isomers and Aminopyrimidines : Research highlights the synthesis of trans-isomers and aminopyrimidines through reactions involving 6-Cyclohexylpyrimidin-4-amine derivatives. These processes underline the compound's utility in generating structurally complex molecules, such as trans-4-(2-Amino-5-bromo-6-methylpyrimidin-4-ylamino)-1-methylcyclohexanol, demonstrating the detailed structural elucidation through X-ray crystallography Hoffman et al., 2009.

  • Amination Reactions and Mechanistic Insights : The compound's reactivity is further explored in amination reactions, providing insights into synthetic pathways and reaction mechanisms, such as the SN(ANRORC)-mechanism, highlighting its role in the formation of aminated pyrimidines Kroon & Plas, 2010.

  • Heterocyclic Compound Synthesis : It is also pivotal in the synthesis of heterocyclic compounds, such as pyrimidinylpyrrolidines and azabicyclohexanes, indicating its application in the creation of compounds with potential biological activity or material properties Elboray et al., 2011; Zapol’skii et al., 2012.

Crystallography and Molecular Structure

The structural aspects of derivatives of 6-Cyclohexylpyrimidin-4-amine are crucial for understanding the molecular basis of their reactivity and potential applications.

  • Crystal Structure Analysis : Studies like those on cyprodinil and amino-substituted pyrimidines emphasize the importance of crystallography in determining the molecular and electronic structure of these compounds, aiding in the development of fungicides and other applications Jeon et al., 2015.

  • Regioselectivity and Molecular Interactions : The detailed analysis of regioselectivity and molecular interactions, such as hydrogen bonding patterns, is vital for the synthesis and application of these compounds in various fields, demonstrated by the synthesis and structural elucidation of 4-Amino-2-chloro-5-nitro-6-(propylamino)pyrimidine McKeveney et al., 2004.

Application in Material Science and Catalysis

The versatility of 6-Cyclohexylpyrimidin-4-amine derivatives extends to material science and catalysis, indicating potential applications beyond pharmaceuticals.

  • Catalytic Applications : Research into iron-catalyzed reactions and chromium(III) amino-bis(phenolato) complexes reveals the potential of 6-Cyclohexylpyrimidin-4-amine derivatives in facilitating environmentally friendly chemical transformations, underscoring the compound's role in advancing green chemistry Bolm et al., 2004; Devaine-Pressing et al., 2015.

Safety And Hazards

The safety and hazards associated with a compound like “6-Cyclohexylpyrimidin-4-amine” would depend on its specific structure and properties. It’s important to refer to the Safety Data Sheet (SDS) for specific compounds to understand their potential hazards .

Future Directions

The future directions in the field of pyrimidines research could involve the development of new synthetic methods, exploration of novel applications, and the design of more effective pyrimidine-based drugs .

properties

IUPAC Name

6-cyclohexylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDANZARMWNRUFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclohexylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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